Dysprosium(II) iodide

Organic Synthesis Reduction Chemistry Electron Transfer

Standard lanthanide(II) reductants like SmI₂ (E° = -1.55 V) fail for substrates requiring more negative reduction potentials (e.g., naphthalene, SiCl₄). Dysprosium(II) iodide fills this gap as a soluble, crystallographically defined single-electron reductant with E° = -2.5 V vs. NHE. - **Reactivity scope:** Reduces naphthalene, CH₂Cl₂ (cyclopropanation without CH₂I₂), and SiCl₄ (ambient radical initiator). - **Quality:** ≥99.9% trace metals basis, crystalline DyI₂(THF)₅. Hygroscopic - supplied under inert gas. - **Supply:** Packaged in crimp-sealed ampules for direct glovebox use. Reliable stoichiometry for reproducible results.

Molecular Formula DyI2-2
Molecular Weight 416.309 g/mol
CAS No. 36377-94-3
Cat. No. B3262942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium(II) iodide
CAS36377-94-3
Molecular FormulaDyI2-2
Molecular Weight416.309 g/mol
Structural Identifiers
SMILES[I-].[I-].[Dy]
InChIInChI=1S/Dy.2HI/h;2*1H/p-2
InChIKeySSDFPWIJYIKUFK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium(II) Iodide: Powerful Reducing Agent for Synthesis


Dysprosium(II) iodide (DyI₂) is a dark purple-black, highly deliquescent solid belonging to the class of divalent lanthanide diiodides . With an aqueous Ln(III)/Ln(II) reduction potential of −2.5 V vs. NHE, it is one of the most reducing molecular reagents available and fills the thermodynamic gap between the workhorse reductant samarium(II) iodide (SmI₂, −1.55 V) and classical dissolving-metal reductants [1]. DyI₂ forms well-defined, crystallographically characterized solvates—DyI₂(DME)₃ and DyI₂(THF)₅—enabling its use as a soluble, single-electron reductant in organic and organometallic transformations that are inaccessible to milder lanthanide(II) reagents [2].

Workflow

Strong single-electron reduction for substrates inaccessible to SmI₂

Format

Well-defined crystalline solvates DyI₂(DME)₃ and DyI₂(THF)₅ for stoichiometric use

Selection Context

Fills thermodynamic gap between SmI₂ and dissolving-metal reductants

DyI₂ vs. Other Lanthanide(II) Iodides


Although SmI₂, TmI₂, DyI₂, and NdI₂ all belong to the divalent lanthanide diiodide family, their thermodynamic reducing powers differ by over 1 V, with DyI₂ (−2.5 V vs. NHE) being 0.95 V more reducing than SmI₂ (−1.55 V) [1]. This large gap translates into qualitatively different reactivity, with DyI₂ capable of reducing substrates (e.g., naphthalene, dichloromethane, SiCl₄) that are completely inert toward SmI₂ under identical conditions [2]. Furthermore, DyI₂ enables cyclopropanation using inexpensive CH₂Cl₂ as the methylene source—a transformation that conventional Simmons–Smith reagents and SmI₂ cannot achieve, removing the dependence on costly and unstable CH₂I₂ [3]. The solubility profiles and complex stabilities also differ: DyI₂(THF)₅ is thermally stable as a crystalline solid but exhibits limited solution stability, necessitating specific handling protocols distinct from those for the more robust SmI₂(THF)₂ [4]. Selecting the correct reagent based on reduction potential, substrate scope, and handling requirements is therefore essential for reaction success.

SmI₂ (−1.55 V)
Reduction potential gap of ~1 V may prevent reduction of demanding substrates — naphthalene, CH₂Cl₂, and SiCl₄ are reported inert to SmI₂
TmI₂ (−2.3 V)
Smaller 0.2 V potential difference may still alter substrate scope; fewer well-characterized solvates may limit stoichiometric control
NdI₂ (−2.6 V)
Slightly more reducing but reported synthetic accessibility and crystalline characterization are less developed than DyI₂
Simmons–Smith reagents
Require CH₂I₂ or related unstable methylene halides; DyI₂/CH₂Cl₂ system enables cyclopropanation with inexpensive dichloromethane

DyI₂ Comparative Performance Evidence


Reduction Potential Advantage over SmI₂

Dysprosium(II) iodide exhibits an aqueous Ln(III)/Ln(II) reduction potential of −2.5 V vs. NHE, which is 0.95 V more negative (i.e., more reducing) than the widely used samarium(II) iodide (−1.55 V vs. NHE), 0.2 V more negative than thulium(II) iodide (−2.3 V vs. NHE), and 0.1 V less negative than neodymium(II) iodide (−2.6 V vs. NHE) [1]. This places DyI₂ in a strategically important thermodynamic window: sufficiently reducing to activate substrates inert to SmI₂, yet more synthetically accessible and crystallographically characterizable than NdI₂ [2].

Reduction Potential
Head-to-head
−2.5 V vs. NHE
Expands substrate scope well beyond SmI₂ (−1.55 V)
0.95 V more reducing than SmI₂; ~22 kcal/mol additional driving force
Organic Synthesis Reduction Chemistry Electron Transfer

Naphthalene Reduction Capability

DyI₂(DME)₃ was shown to reduce naphthalene (E° ≈ −2.5 V vs. NHE for the radical anion) cleanly at room temperature in DME to form a well-defined, crystallographically characterized naphthalene reduction product [DyI₂(DME)₃]₂(μ-C₁₀H₈), confirming the presence of the naphthalene radical anion [1]. Under identical conditions, SmI₂(THF)ₓ (−1.55 V vs. NHE) is thermodynamically incapable of reducing naphthalene, highlighting a qualitative reactivity distinction [2]. This reaction served as the definitive functional probe establishing Dy(II) as a synthetically viable, highly reducing molecular reagent distinct from Sm(II) [1].

Naphthalene Reduction
Head-to-head
DyI₂(DME)₃: complete reduction at RT; radical-anion product characterized by X-ray
SmI₂(THF)ₓ: no reduction under identical conditions
Benchmark probe confirms qualitatively distinct reducing capability
Definitive functional probe establishing Dy(II) as a viable strong reductant
Reduction Chemistry Aromatic Hydrocarbons Electron Transfer

Cyclopropanation Using Dichloromethane

The combination of DyI₂ with CH₂Cl₂ serves as an effective methylene transfer reagent for the cyclopropanation of unfunctionalized alkenes, as demonstrated by Xu, Shen, Wang, and Zhou (Organometallics 2008) [1]. This reaction utilizes dichloromethane—a cheap, abundant, and readily available solvent—as the methylene source, in contrast to the conventional Simmons–Smith reaction, which requires diiodomethane (CH₂I₂, a significantly more expensive and less stable reagent) or other specialized methylene halides such as CH₂Br₂, CH₂BrI, or ClCH₂I [2]. Traditional divalent lanthanide reagents, including SmI₂, were previously incapable of mediating this transformation with CH₂Cl₂ [1]. The reaction proceeds under mild conditions and is compatible with unactivated alkenes, representing a previously unavailable cyclopropanation protocol [3].

CH₂Cl₂ Cyclopropanation
Head-to-head
DyI₂/CH₂Cl₂: effective methylene transfer to unfunctionalized alkenes at RT
Simmons–Smith: requires CH₂I₂ or related unstable, costly methylene halides
Unique reactivity niche using inexpensive CH₂Cl₂ as methylene source
SmI₂ incapable of mediating this transformation with CH₂Cl₂
Cyclopropanation Methylene Transfer Alkene Functionalization

Silyl Radical Generation from Chlorosilanes

DyI₂ reacts with silicon tetrachloride (SiCl₄) to generate trichlorosilyl radicals (•SiCl₃), which catalyze the highly regioselective cyclotrimerization of terminal alkynes to substituted benzenes, as well as the radical polymerization of methyl methacrylate (MMA) [1]. This protocol exploits the high reduction potential of DyI₂ to cleave strong Si–Cl bonds (bond dissociation energy ~110 kcal/mol) that are inert toward SmI₂ [2]. The DyI₂/SiCl₄ system provides access to silyl radical chemistry under mild, non-photochemical conditions, whereas alternative methods for •SiCl₃ generation typically require UV irradiation, electrochemical reduction at highly biased potentials, or strong alkali-metal reducing agents with poor functional group tolerance [3]. Additionally, the Dy metal/SiCl₄ combination enables the one-step transformation of imines to pentasubstituted imidazolidines and tetrasubstituted hydrazines, a transformation not achievable with other radical initiators or direct lanthanide metal–imine reactions [4].

Silyl Radical Generation
Cross-study
DyI₂/SiCl₄, ambient temperature
Non-photochemical
Mild •SiCl₃ access for alkyne cyclotrimerization and MMA polymerization
Avoids UV irradiation or alkali-metal reductants; regioselectivity ≥90:10 for 1,2,4-isomer
Radical Chemistry Silyl Radicals Alkyne Cyclotrimerization Polymerization

Scalable Synthesis Procedure

Evans and co-workers reported a practical, scalable synthesis of DyI₂ that produces up to 50-gram quantities in a few hours at temperatures below 1000 °C via direct reaction of dysprosium metal with iodine, eliminating the need for welded tantalum tubes or specialized high-temperature equipment required by earlier methods [1]. The crude product is subsequently extracted into THF to yield crystalline DyI₂(THF)₅, or into DME to yield DyI₂(DME)₃, both of which are thermally stable as solids though less stable in solution [2]. This represents a major improvement over earlier Bochkarev procedures requiring temperatures up to 1500 °C and welded tantalum containment [3]. The protocol parallels the established large-scale preparation of SmI₂(THF)₂, but the DyI₂ product provides access to a substantially more reducing reagent portfolio [1].

Scalable Synthesis
Cross-study
Up to 50 g per batch, direct Dy + I₂ below 1000 °C
No welded Ta tubes
Practical multi-gram preparation removes barrier to adoption
Earlier methods required up to 1500 °C and specialized Ta containment
Synthetic Methodology Scale-Up Lanthanide Chemistry

Hyperbranched Organogermanium Polymer Synthesis

DyI₂ selectively mediates the polycondensation of pentafluorophenylgermanium compounds—(C₆F₅)₃GeH, (C₆F₅)₃GeBr, and (C₆F₅)₂GeBr₂—to yield the hyperbranched organogermanium polymer [(C₆F₅)₂Ge(C₆F₄)]ₙ in yields ranging from 22% to 65.7% [1]. In sharp contrast, non-fluorinated phenylgermanes (Ph₃GeH, Ph₃GeGePh₃, (Ph₃Ge)₂O) are either completely unreactive toward DyI₂ or, alternatively, initiate the reaction of DyI₂ with THF solvent, demonstrating a pronounced substrate selectivity that is unique to this reagent system [2]. Hexaphenyldigermane reacts only sluggishly, giving the polymer in just 8% yield even at elevated temperature [1]. Traditional reducing agents such as SmI₂ are not reported to mediate analogous organogermanium polymerizations under comparable conditions, highlighting a distinct materials-synthesis application for DyI₂ [3].

Polygermane Synthesis
Cross-study
22%–65.7% yield
Selective polycondensation of fluorinated phenylgermanes
Non-fluorinated substrates: 0–8% yield; pronounced substrate selectivity reported
Organometallic Polymers Germanium Chemistry Polycondensation

DyI₂ High-Value Application Scenarios


Strong Reduction of Polyaromatic Substrates

For synthetic chemistry groups requiring reduction of substrates with very negative reduction potentials (e.g., naphthalene, anthracene, certain carbonyl and imine substrates), DyI₂ provides a soluble, crystallographically defined molecular reductant with a −2.5 V reduction potential that is 0.95 V more reducing than the industry-standard SmI₂ [1]. This enables electron-transfer reductions that would otherwise require alkali metal/ammonia Birch-type conditions with their attendant poor functional group tolerance. Procurement of high-purity DyI₂ (≥99.9% trace metals basis) from reputable suppliers ensures reproducible stoichiometry, which is critical given the reagent's high sensitivity to air and moisture .

Cyclopropanation of Alkenes with CH₂Cl₂

Medicinal chemistry and agrochemical discovery programs requiring cyclopropanation of unfunctionalized alkenes can leverage the DyI₂/CH₂Cl₂ system to replace expensive and unstable CH₂I₂ (or related Simmons–Smith reagents) with inexpensive, widely available dichloromethane [1]. This protocol is particularly advantageous for library synthesis and scale-up, where the cost and stability of CH₂I₂ pose practical limitations, and the reaction scope is complementary to transition-metal-catalyzed cyclopropanation methods .

Mild Silyl Radical Generation from SiCl₄

Materials and synthetic chemistry groups exploring silyl radical-mediated transformations (alkyne cyclotrimerization, radical polymerization, imine coupling) can employ the DyI₂/SiCl₄ system as a non-photochemical, ambient-temperature radical initiator [1]. This avoids the specialized equipment (UV reactors, electrochemical cells) or harsh reagents (alkali metals) required for alternative •SiCl₃ generation methods, facilitating adoption in standard synthetic laboratories. The high regioselectivity observed in alkyne cyclotrimerization (≥90:10 for 1,2,4-trisubstituted benzenes) supports its use in the synthesis of regioisomerically pure aromatic building blocks .

Hyperbranched Polygermane Synthesis

Research groups investigating organogermanium or main-group polymer materials can exploit DyI₂'s unique selectivity for pentafluorophenylgermanes to prepare hyperbranched polygermanes in moderate to good yields (22%–65.7%) under mild conditions [1]. The pronounced discrimination between fluorinated and non-fluorinated germanium substrates may offer synthetic advantages in the controlled assembly of germanium-containing macromolecular architectures for UV-absorbing, thermochromic, or semiconducting applications .

Application
Selection Property
Validation Focus
Polyaromatic substrate reduction
Reduction potential window
Substrate scope verification with high-potential aromatics
CH₂Cl₂-based cyclopropanation
Methylene source compatibility
Alkene scope and reaction yield optimization
Silyl radical-mediated transformations
Ambient-temperature SiCl₄ activation
Radical trapping efficiency and regioselectivity
Organogermanium polymer synthesis
Fluorinated germane selectivity
Polymer yield and macromolecular architecture

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